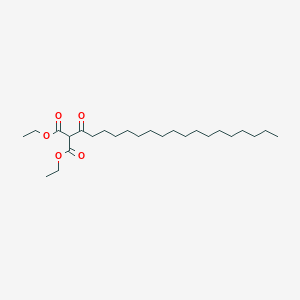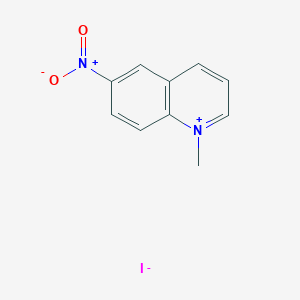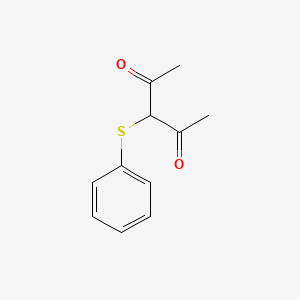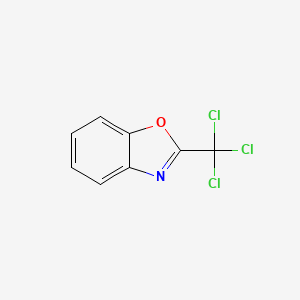
2-Trichloromethyl-benzooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trichloromethyl-benzooxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a trichloromethyl group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethyl-benzooxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Trichloromethyl-benzooxazole undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles under metal-free or iron-catalyzed conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in further synthetic applications.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Catalysts: Iron catalysts or metal-free conditions are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Trichloromethyl-benzooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-Trichloromethyl-benzooxazole exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes such as VEGFR-2, which plays a crucial role in tumor angiogenesis . The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the trichloromethyl group.
2-Methylbenzoxazole: A similar compound with a methyl group instead of a trichloromethyl group.
2-Chloromethylbenzoxazole: Another derivative with a chloromethyl group.
Uniqueness: 2-Trichloromethyl-benzooxazole is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H4Cl3NO |
|---|---|
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H |
InChI Key |
BGPQOKSYBZUWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


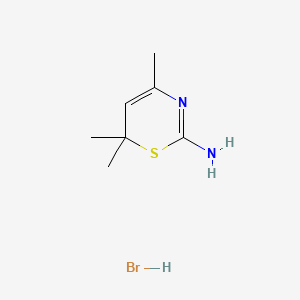
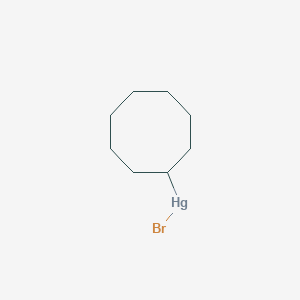
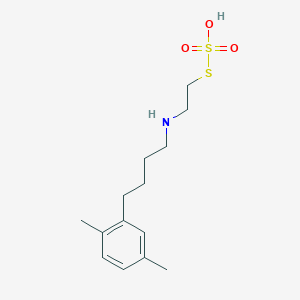
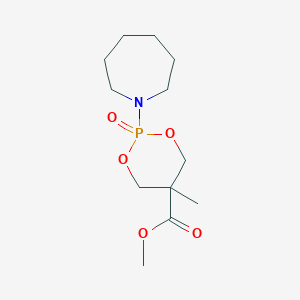
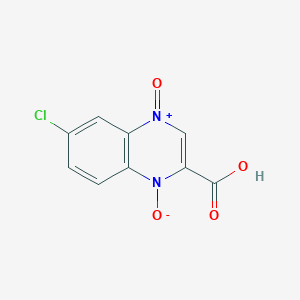
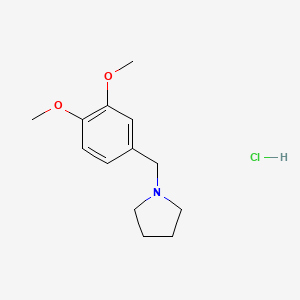


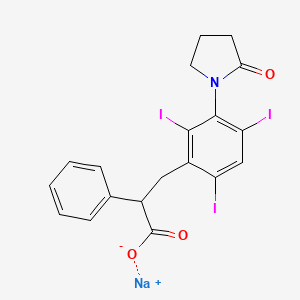
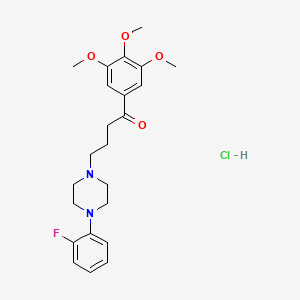
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
